molecular formula C22H36N2+2 B13755343 1,4-Bis(triallylammonium)-2-butene dibromide CAS No. 51523-45-6

1,4-Bis(triallylammonium)-2-butene dibromide

Cat. No.: B13755343
CAS No.: 51523-45-6
M. Wt: 328.5 g/mol
InChI Key: LPQWSHZCDQSVEG-BUHFOSPRSA-N
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Description

1,4-Bis(triallylammonium)-2-butene dibromide is a chemical compound with the formula C22H36Br2N2. It is known for its unique structure, which includes two triallylammonium groups attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(triallylammonium)-2-butene dibromide typically involves the reaction of triallylamine with 1,4-dibromo-2-butene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(triallylammonium)-2-butene dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(triallylammonium)-2-butene dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(triallylammonium)-2-butene dibromide involves its interaction with molecular targets through its triallylammonium groups. These groups can form ionic bonds with negatively charged molecules, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(triallylammonium)-2-butene dibromide is unique due to its triallylammonium groups, which provide distinct chemical properties and reactivity. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .

Properties

CAS No.

51523-45-6

Molecular Formula

C22H36N2+2

Molecular Weight

328.5 g/mol

IUPAC Name

tris(prop-2-enyl)-[(E)-4-[tris(prop-2-enyl)azaniumyl]but-2-enyl]azanium

InChI

InChI=1S/C22H36N2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h7-14H,1-6,15-22H2/q+2/b14-13+

InChI Key

LPQWSHZCDQSVEG-BUHFOSPRSA-N

Isomeric SMILES

C=CC[N+](CC=C)(CC=C)C/C=C/C[N+](CC=C)(CC=C)CC=C

Canonical SMILES

C=CC[N+](CC=C)(CC=C)CC=CC[N+](CC=C)(CC=C)CC=C

Origin of Product

United States

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